molecular formula C14H13N3O4 B10771949 7-formyl-8-hydroxy-5-oxo-1H,2H,3H,4H,5H-chromeno[3,4-c]pyridine-3-carboximidamide

7-formyl-8-hydroxy-5-oxo-1H,2H,3H,4H,5H-chromeno[3,4-c]pyridine-3-carboximidamide

Cat. No.: B10771949
M. Wt: 287.27 g/mol
InChI Key: YPBDMIVAGFLWPR-UHFFFAOYSA-N
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Description

This compound has been identified as a potential drug candidate and is known for its covalent binding properties . It has been studied for its interactions with various molecular targets, making it a valuable tool in scientific research.

Chemical Reactions Analysis

PMID24749861C34 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .

Scientific Research Applications

PMID24749861C34 has a wide range of scientific research applications. In chemistry, it is used as a probe to study molecular interactions and binding affinities. In biology, it serves as a tool to investigate cellular pathways and mechanisms. In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific proteins and enzymes. Additionally, the compound has industrial applications in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of PMID24749861C34 involves its covalent binding to specific molecular targets. This binding can inhibit the activity of certain proteins or enzymes, thereby modulating cellular pathways and processes. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with proteins involved in various biological functions .

Comparison with Similar Compounds

PMID24749861C34 can be compared with other similar compounds, such as salicylaldehyde-containing molecules. These compounds also exhibit covalent binding properties and are used in similar research applications. PMID24749861C34 is unique in its specific binding affinities and the molecular targets it interacts with. Other similar compounds include ERN1 inhibitors and other covalent binders .

References

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

7-formyl-8-hydroxy-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carboximidamide

InChI

InChI=1S/C14H13N3O4/c15-14(16)17-4-3-7-8-1-2-11(19)10(6-18)12(8)21-13(20)9(7)5-17/h1-2,6,19H,3-5H2,(H3,15,16)

InChI Key

YPBDMIVAGFLWPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(C(=C(C=C3)O)C=O)OC2=O)C(=N)N

Origin of Product

United States

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